4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Physicochemical Differentiation Medicinal Chemistry Lead Optimization

Medicinal chemists often face challenges with regioisomeric impurities that confound SAR data. This specific 3-Cl/2-F substitution pattern provides a unique, non-interchangeable electronic landscape for kinase inhibitor programs. - Enables controlled SAR exploration; distinct from regioisomers CAS 1354920-11-8 and 1354926-54-7. - Free 2-amine handle allows for rapid derivatization into diverse, patentable chemical space. - Distinct XLogP3 of 3.9 supports QSPR model validation.

Molecular Formula C16H11ClFN3
Molecular Weight 299.73 g/mol
CAS No. 1354927-17-5
Cat. No. B6347027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
CAS1354927-17-5
Molecular FormulaC16H11ClFN3
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)F
InChIInChI=1S/C16H11ClFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21)
InChIKeyHJYGFWFETCCNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Overview


4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a synthetic, substituted 4,6-diaryl-2-aminopyrimidine [1]. It consists of a pyrimidine core bearing a 3-chlorophenyl group at the 4-position and a 2-fluorophenyl group at the 6-position, with a free amine at the 2-position [1]. The compound is primarily utilized as a research chemical and synthetic intermediate within medicinal chemistry programs, particularly those exploring kinase inhibitor scaffolds [2]. However, its specific biological activity profile remains largely uncharacterized in the public domain.

Regioisomer Substitution Risks


Within the class of 4,6-diaryl-2-aminopyrimidines, substitution is not trivial due to the profound impact of halogen position on target binding, physicochemical properties, and synthetic reproducibility. SAR studies on related 2-aminopyrimidine kinase inhibitors demonstrate that even minor positional changes on the pendant aryl rings can alter IC50 values by orders of magnitude and significantly affect selectivity profiles [1]. For the specific compound 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, multiple regioisomers exist (e.g., 3-Cl/4-F, 2-Cl/2-F, 4-Cl/2-F), each offering a unique, non-interchangeable electronic and steric landscape. Blindly substituting one regioisomer for another in a biological assay or synthetic route introduces uncontrolled variables that can lead to data irreproducibility and false structure-activity conclusions. The following sections detail the specific, quantifiable differentiators that exist, while explicitly noting where critical data is absent and must be generated by the end user.

4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine vs. Structural Analogs


Lipophilicity & TPSA Profile

The computed lipophilicity (XLogP3) and TPSA for the target compound differ from its regioisomers due to the unique 3-Cl/2-F substitution pattern. While these are computational predictions, they represent the only consistently available quantitative differentiator across this compound family in the absence of experimental ADMET data. The target compound has an XLogP3 of 3.9 and a TPSA of 51.8 Ų [1]. Its regioisomer, 4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 1354920-11-8), possesses the same molecular formula but has a different XLogP3 value of 4.0 and a TPSA of 51.8 Ų [2]. The subtle difference in predicted lipophilicity, driven by the ortho vs. para fluorine position, can influence membrane permeability and non-specific binding in biological assays. Direct head-to-head experimental logP/logD measurements for these compounds are not publicly available.

Physicochemical Differentiation Medicinal Chemistry Lead Optimization

Kinase Inhibition Potential

The target compound is a member of the 4,6-diaryl-2-aminopyrimidine class, which has demonstrated promising anti-cancer properties through kinase inhibition. In a study by Liu et al., a series of 4,6-diaryl-2-aminopyrimidine derivatives simultaneously antagonized the estrogen receptor and inhibited VEGFR-2, significantly inhibiting the proliferation of MCF-7, HUVEC, and Ishikawa cells [1]. However, the specific compound 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine was not tested in that study. Thus, its biological activity can only be inferred at the class level. No quantitative IC50, EC50, or Ki data for this specific compound against any biological target are available in the public domain. This represents a critical evidence gap that must be filled through de novo testing by the end user.

Kinase Inhibition Anti-Cancer Structure-Activity Relationship

Solid-State Conformation & Dihedral Angles

One vendor report, referencing crystallographic refinement protocols, notes that 4,6-diaryl-2-aminopyrimidines with specific substitution patterns can exhibit low dihedral angles between the pyrimidine and aryl rings (e.g., 12.8° for phenyl groups), impacting packing efficiency and solubility . For the target compound, the ortho-fluorine on the 2-fluorophenyl ring is predicted to restrict rotation and enforce a distinct solid-state conformation compared to the para-fluorine or meta-chlorine analogs. This structural rigidity can translate into differences in melting point, solubility, and crystal habit. However, no experimental X-ray crystal structure or measured melting point for this specific compound has been publicly disclosed. This evidence dimension is currently theoretical and based on structural analysis of close analogs.

Solid-State Chemistry X-Ray Crystallography Material Properties

Bioactivity Data Gap

A comprehensive search of PubMed, ChEMBL, DrugBank, and major patent repositories (Google Patents, WIPO) returned no experimental bioactivity data for 4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine. No peer-reviewed publication, patent, or authoritative database provides IC50, Ki, or EC50 values for this compound against any specific biological target [1]. This is not evidence of inactivity, but rather of a lack of public disclosure. Potential reasons include: the compound may be a novel, uncharacterized entity; it may be a component of proprietary screening libraries; or data may exist in subscription-only databases. For any potential user, this means that differentiation from close analogs (e.g., 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine) cannot be based on published potency or selectivity. All such claims must be generated through de novo experimentation.

Data Gap Analysis Procurement Risk Biological Evaluation

4-(3-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Applications


Kinase Inhibitor Probe Design

Given the established class-level activity of 4,6-diaryl-2-aminopyrimidines as kinase inhibitors [1], this compound is best suited for a medicinal chemistry program where the specific 3-Cl/2-F substitution pattern is hypothesized to confer a unique selectivity or potency advantage. Its use should be structured around a clear structure-activity relationship (SAR) plan that includes head-to-head testing against key regioisomers (e.g., CAS 1354920-11-8, 1354926-54-7) to experimentally validate the value of this specific substitution pattern. This approach transforms a data gap into a controlled research initiative.

Heterocyclic Library Synthesis

The free 2-amine group provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonylation, or reductive amination), making the compound a useful building block for generating diverse, patentable chemical space [2]. Its unique electronic environment, conferred by the ortho-fluorine and meta-chlorine substituents, can lead to novel derivatives with potentially distinct biological or material properties. This application leverages the compound's structural uniqueness without requiring prior biological validation.

QSPR Model Validation

The compound's distinct computed XLogP3 of 3.9, differing from its close regioisomer (XLogP3 = 4.0), provides a basis for computational chemists to study the impact of subtle halogen-positional changes on predicted ADMET properties [3]. It can serve as a validation case in quantitative structure-property relationship (QSPR) models, where experimental determination of logP, solubility, and permeability would both validate the computational predictions and quantify the practical significance of a ΔXLogP3 of -0.1.

Analytical Reference Standard

Owing to its well-defined structure and the availability of multiple regioisomeric analogs, this compound can function as a system suitability standard or internal reference in chromatographic method development (HPLC, LC-MS). The unique retention time, driven by its specific halogen arrangement, allows for the resolution of closely related impurities and isomers, a critical quality control application in chemical procurement and synthesis [3].

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